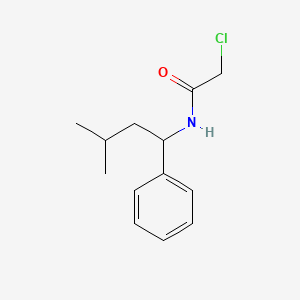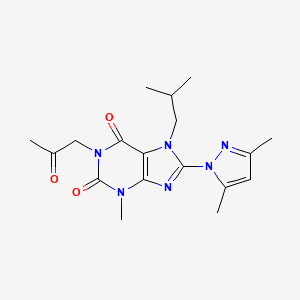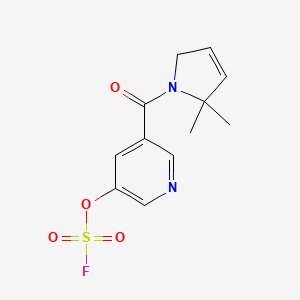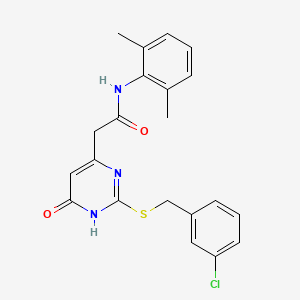
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group attached to the acetamide moiety and a phenylbutyl side chain
Wirkmechanismus
Target of Action
It is known that chloroacetamide class herbicides, such as dimethenamid, inhibit the synthesis of certain long-chain fatty acids . This suggests that 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide might have a similar target.
Mode of Action
Based on its structural similarity to other chloroacetamides, it is plausible that it interacts with its targets by inhibiting the synthesis of certain long-chain fatty acids . This inhibition could lead to reduced plant growth, as observed with other chloroacetamide herbicides .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide typically involves the reaction of 3-methyl-1-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methyl-1-phenylbutylamine+chloroacetyl chloride→this compound+HCl
The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form corresponding substituted acetamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation and Reduction: The phenylbutyl side chain can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Hydrolysis: 3-methyl-1-phenylbutylamine and acetic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the phenylbutyl side chain.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic or anti-inflammatory properties.
Chemical Research: The compound is used as a building block in organic synthesis, enabling the development of new chemical entities with diverse biological activities.
Biological Studies: Researchers utilize this compound to study its effects on biological systems, including its potential as a modulator of enzyme activity or receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroacetamide: A simpler analog with a chloro group attached to the acetamide moiety, lacking the phenylbutyl side chain.
N-(2,6-dimethylphenyl)chloroacetamide: A compound with a similar chloroacetamide structure but with a different aromatic substitution pattern.
Uniqueness
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is unique due to its specific structural features, including the phenylbutyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in pharmaceuticals and chemical research, where its specific interactions with molecular targets are advantageous.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methyl-1-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)8-12(15-13(16)9-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREYCRYNLNAGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)

![3-{1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid](/img/structure/B2795499.png)
![N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2795500.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2795501.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)


![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2795512.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

